Cas no 140852-41-1 (3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid)

3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid is a hydroxylated bile acid derivative with a well-defined stereochemical configuration. Its key advantages include its role as a critical intermediate in bile acid metabolism and potential applications in biochemical research, particularly in studies of hepatic and intestinal pathways. The compound’s multiple hydroxyl groups enhance its solubility and reactivity, making it valuable for derivatization or conjugation in synthetic chemistry. Its structural specificity also supports investigations into enzyme-substrate interactions, particularly those involving hydroxysteroid dehydrogenases. The compound is characterized by high purity and stability, ensuring reliability in experimental settings. These properties make it a useful reference standard in analytical and metabolic studies.
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid structure
140852-41-1 structure
商品名:3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid
CAS番号:140852-41-1
MF:C24H40O6
メガワット:424.5708
CID:101983

3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid 化学的及び物理的性質

名前と識別子

    • Cholan-24-oic acid,3,6,7,12-tetrahydroxy-, (3a,5b,6b,7b,12b)-
    • 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid
    • (3alpha,5beta,6beta,7beta,12beta)-3,6,7,12-tetrahydroxycholan-24-oic acid
    • 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid
    • COCMFMBNEAMQMA-XEGXWRQYSA-N
    • (3a,5b,6b,7b,12b)-3,6,7,12-tetrahydroxy-Cholan-24-oic acid
    • インチ: InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)
    • InChIKey: COCMFMBNEAMQMA-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC(C1CCC2C3C(O)C(O)C4CC(CCC4(C)C3CC(O)C12C)O)C)=O

計算された属性

  • せいみつぶんしりょう: 424.2826
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 388
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 9

じっけんとくせい

  • PSA: 118.22

3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T295955-25mg
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid
140852-41-1
25mg
$ 23000.00 2023-09-06
TRC
T295955-0.5mg
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid
140852-41-1
0.5mg
$ 340.00 2022-06-02
TRC
T295955-5mg
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid
140852-41-1
5mg
$3284.00 2023-05-17
TRC
T295955-.5mg
3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid
140852-41-1
5mg
$414.00 2023-05-17

3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid 関連文献

3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acidに関する追加情報

Introduction to 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid (CAS No. 140852-41-1)

3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid, identified by its Chemical Abstracts Service (CAS) number 140852-41-1, is a compound of significant interest in the field of chemobiology and pharmaceutical research. This bile acid derivative has garnered attention due to its unique structural properties and potential biological activities. Bile acids, including this particular derivative, play crucial roles in various physiological processes such as digestion, cholesterol metabolism, and signaling pathways. The presence of multiple hydroxyl groups in the structure of 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid contributes to its distinct chemical behavior and biological interactions.

The molecular structure of 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid consists of a steroidal backbone with hydroxyl substitutions at the 3α, 6β, 7β, and 12β positions. This configuration makes it a potent candidate for modulating various enzymatic and receptor-mediated processes. In recent years, bile acid derivatives have been extensively studied for their therapeutic potential in conditions such as obesity, metabolic syndrome, and liver diseases. The unique hydroxyl pattern of 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid suggests that it may interact with specific nuclear receptors and membrane receptors involved in metabolic regulation.

One of the most compelling aspects of 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid is its ability to influence lipid metabolism. Bile acids are known to activate farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5), which are critical for regulating cholesterol homeostasis and energy balance. The additional hydroxyl groups in 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid may enhance its binding affinity to these receptors compared to other bile acid derivatives. This enhanced binding could lead to more pronounced effects on cholesterol synthesis and transport.

Recent studies have begun to explore the anti-inflammatory properties of bile acid derivatives. Chronic inflammation is a hallmark of many metabolic diseases and contributes significantly to their pathogenesis. 3α,6β,7β,12β-Tetrahydroxy-5β-cholanoic Acid has shown promise in preclinical models as an anti-inflammatory agent by modulating immune cell function and reducing pro-inflammatory cytokine production. The precise mechanisms by which this compound exerts its anti-inflammatory effects are still under investigation but involve interactions with nuclear factor kappa B (NFκB) signaling pathways.

The potential application of 3α,6β,7βα-Tetrahydroxy-5beta-cholanoic Acid extends beyond metabolic regulation and inflammation control. Emerging research suggests that this compound may have neuroprotective effects. Bile acids can cross the blood-brain barrier and influence central nervous system function. The unique stereochemistry of 3α,6beta,7beta,12beta-Tetrahydroxy-5beta-cholanoic Acid may enable it to interact with neurosteroid receptors or other brain-specific targets, contributing to its potential use in neurodegenerative disorders.

In terms of drug development,the synthesis and purification of 3α,6beta,7beta,12beta-Tetrahydroxy-5beta-cholanoic Acid present both challenges and opportunities。 The multiple hydroxyl groups require careful handling during synthesis to avoid degradation or unwanted side reactions。 Advances in synthetic chemistry have made it possible to produce this compound with high purity, which is essential for preclinical and clinical studies。 Techniques such as chiral resolution and enzymatic synthesis have been employed to obtain enantiomerically pure forms of the compound, ensuring that its biological activities are not influenced by impurities.

The pharmacokinetic profile of 3α,6beta,7beta,12beta-Tetrahydroxy-5beta-cholanoic Acid is another area of active investigation。 Bile acids are typically conjugated with amino acids or glucuronic acid before secretion into bile, which affects their absorption and excretion rates。 Understanding how the conjugation state affects the bioavailability of 3α,6beta,7beta,12beta-Tetrahydroxy-5beta-cholanoic Acid is crucial for optimizing its therapeutic use。 Recent studies have shown that certain conjugated forms may exhibit longer half-lives or more targeted delivery systems, making them more effective in treating specific conditions.

Future directions in the study of 3α,6beta,7beta,12beta-Tetrahydroxy-5beta-cholanoic Acid include exploring its role in cancer prevention and therapy。 Bile acids have been implicated in various stages of cancer progression, including cell proliferation、 invasion、 and metastasis。 The ability of 3α,6beta،7beta,12beta-Tetrahydroxy-5beta-cholanoic Acid to modulate signaling pathways involved in cancer biology makes it a promising candidate for further investigation. Preclinical studies are underway to evaluate its efficacy in reducing tumor growth and improving survival rates in animal models.

In conclusion,3alpha、6 beta、7 beta、12 beta-tetrahy dro xy - 5 beta - chol an o ic ac id ( C A S N o . 1 4 0 8 5 2 - 4 1 - 1 ) represents a significant advancement in the field of chemobiology and pharmaceutical research。 Its unique structural features make it a versatile tool for studying metabolic regulation、inflammation、and neuroprotection。 As research continues to uncover new therapeutic applications ,this compound holds great promise for improving human health through targeted drug development。

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.